molecular formula C15H19N3O3 B1384529 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid CAS No. 1179747-61-5

3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid

Cat. No.: B1384529
CAS No.: 1179747-61-5
M. Wt: 289.33 g/mol
InChI Key: SXCOPPWPZCKEPI-UHFFFAOYSA-N
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Description

. This compound is part of a broader class of nitrogen-containing heterocyclic compounds known for their diverse biological properties.

Properties

IUPAC Name

3-[ethyl-[(8-methyl-4-oxo-3H-quinazolin-2-yl)methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-18(8-7-13(19)20)9-12-16-14-10(2)5-4-6-11(14)15(21)17-12/h4-6H,3,7-9H2,1-2H3,(H,19,20)(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCOPPWPZCKEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)CC1=NC2=C(C=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization under acidic conditions. Subsequent steps may include alkylation and esterification reactions to introduce the ethyl and amino groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted quinazolines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid is C15H19N3O3C_{15}H_{19}N_{3}O_{3} with a molecular weight of approximately 289.33 g/mol. The compound features a quinazoline moiety, which is known for its diverse biological activities, including anti-cancer properties. The structural representation of the compound can be summarized as follows:

  • IUPAC Name : N-ethyl-N-[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-beta-alanine
  • CAS Number : 1179747-61-5
  • Chemical Structure : The compound contains an ethyl group attached to an amino acid backbone, integrated with a quinazoline derivative.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step chemical reactions that require specific reagents and conditions to optimize yield and purity. The synthetic pathway often includes:

  • Formation of the quinazoline core.
  • Introduction of the ethyl side chain.
  • Coupling with beta-alanine to form the final product.

The mechanism of action for this compound is primarily linked to its interaction with biological targets involved in cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors that are crucial for cancer cell survival, making it a candidate for further investigation in anti-cancer therapies.

Medicinal Chemistry

The compound's structural similarities to known anti-cancer agents position it as a potential therapeutic candidate. Research indicates that quinazoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)5.0
A549 (Lung Cancer)7.2
HeLa (Cervical Cancer)6.5

Biological Assays

Biological assays are crucial for evaluating the efficacy and specificity of this compound against various cancer cell lines. These assays typically include:

  • MTT Assay : To assess cell viability.
  • Apoptosis Assays : To evaluate the induction of programmed cell death.

Preliminary findings from these assays suggest promising anti-cancer activity, warranting further exploration in vivo.

Pharmacological Studies

Pharmacological studies are essential to understand the pharmacokinetics and pharmacodynamics of this compound. Key areas of focus include:

  • Absorption and Distribution : Understanding how well the compound is absorbed in biological systems.
  • Metabolism : Investigating how the body metabolizes the compound and its potential metabolites.

These studies will provide insights into dosage regimens and potential side effects.

Mechanism of Action

The mechanism by which 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • Quinazoline derivatives: Other quinazoline-based compounds with similar biological activities.

  • Hybrid molecules: Compounds containing quinazoline moieties combined with other bioactive groups.

Uniqueness: 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid stands out due to its specific structural features and the presence of the ethyl and amino groups, which may contribute to its unique biological properties.

Biological Activity

3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid, with the CAS number 1179747-61-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, antioxidant effects, and other relevant pharmacological profiles.

The molecular formula of this compound is C15H19N3O3, with a molecular weight of 289.33 g/mol. The structure features a quinazoline moiety that is critical for its biological activity.

PropertyValue
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
CAS Number1179747-61-5

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

  • In Vitro Studies :
    • A study evaluated the effects of several quinazoline derivatives on A549 cells, reporting a reduction in cell viability by up to 50% for certain compounds .
    • The compound's mechanism appears to involve oxidative stress induction and apoptosis pathways, which are crucial for anticancer activity .
  • Comparative Analysis :
    • In comparative studies with standard chemotherapeutics like doxorubicin and cisplatin, certain derivatives exhibited superior selectivity towards cancerous cells while sparing non-cancerous Vero cells .

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related cellular damage. The compound has been assessed for its ability to scavenge free radicals:

  • DPPH Radical Scavenging Assay : Compounds structurally related to this compound showed promising results in reducing DPPH radical concentrations, indicating strong antioxidant capabilities .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activities. Notably, one derivative exhibited significant anticancer activity against A375 melanoma cells through mechanisms involving lipid peroxidation and ROS production .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the quinazoline ring significantly influenced the biological activity of these compounds. For instance, substituents at specific positions enhanced cytotoxicity against various cancer cell lines .

Discussion

The biological activity of this compound underscores its potential as an anticancer agent and antioxidant. The presence of the quinazoline scaffold is vital for its efficacy. Further research is warranted to explore its full pharmacological profile and potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Reactant of Route 2
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid

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